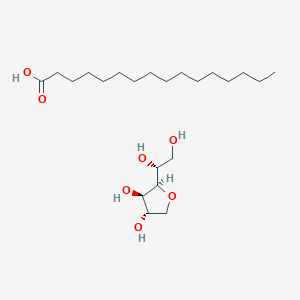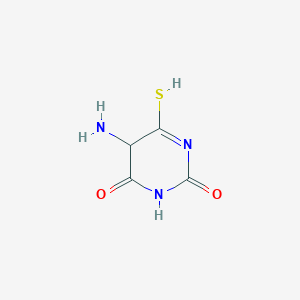
2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is a fluorinated aromatic ketone with the molecular formula C9H6F4O2. This compound features a trifluoromethyl group and a methoxy group on a phenyl ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3-fluoro-5-methoxybenzene with magnesium to form the Grignard reagent, followed by reaction with ethyl trifluoroacetate.
Friedel-Crafts Acylation: Another method involves the acylation of 3-fluoro-5-methoxybenzene using trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or Friedel-Crafts acylation, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation with bromine (Br2) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanoic acid.
Reduction: 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanol.
Substitution: Various halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Employed in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that bind to the fluorinated phenyl ring.
Pathways: Involvement in metabolic pathways or signaling cascades that are influenced by the presence of fluorine atoms.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-phenylethanone
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
Uniqueness: 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential use in drug discovery highlight its importance in the field of chemistry and beyond.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-3-5(2-6(10)4-7)8(14)9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHCEKHBSZXGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855683 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256482-19-5 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B7944878.png)
![5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7944884.png)

![3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one](/img/structure/B7944907.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7944926.png)




